molecular formula C18H24N4O4S B5617434 N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide

N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide

Cat. No. B5617434
M. Wt: 392.5 g/mol
InChI Key: NGDKCSSTZYBZDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the use of sodium borohydride reduction and other methods to achieve the desired chemical structures. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents demonstrates the complexity and creativity required in the synthesis of such molecules (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrazol-5(1H)-yl]sulfonyl}benzamide is often analyzed through X-ray crystallography, providing detailed insights into the arrangement of atoms and the overall geometry. Such analyses contribute to a deeper understanding of the compound's potential interactions and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrazol-5(1H)-yl]sulfonyl}benzamide or similar compounds often explore the reactivity of the pyrazole ring, sulfonamide group, and other functional groups. These studies can lead to the discovery of new chemical transformations and insights into the compound's chemical behavior (Zhu et al., 2011).

properties

IUPAC Name

N,N-diethyl-3-[[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-20(4-2)18(24)14-6-5-7-16(10-14)27(25,26)21-12-15-11-19-22(8-9-23)17(15)13-21/h5-7,10-11,23H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDKCSSTZYBZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=C(C2)N(N=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide

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